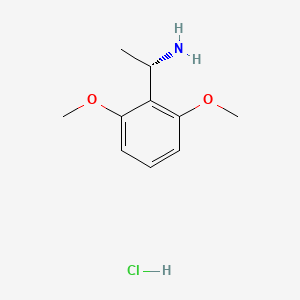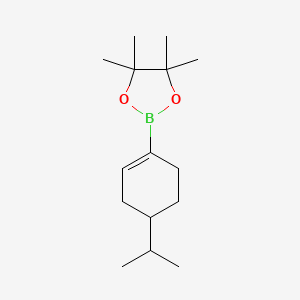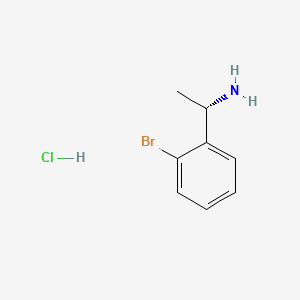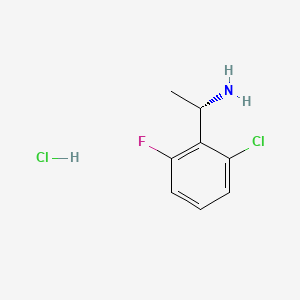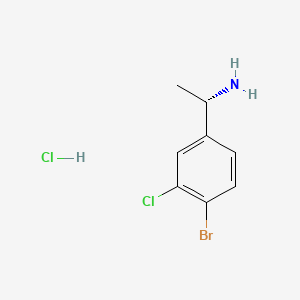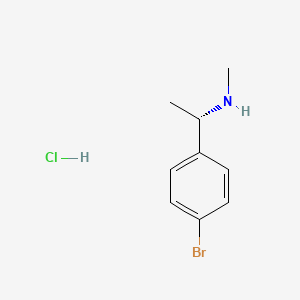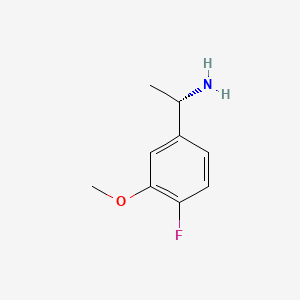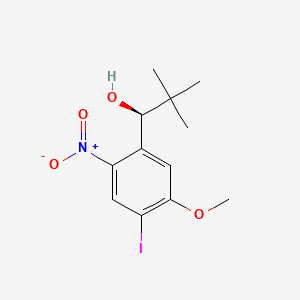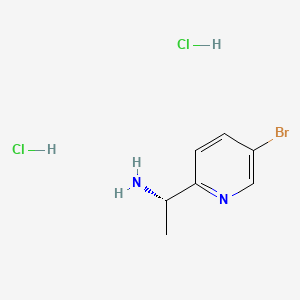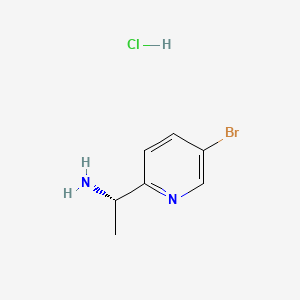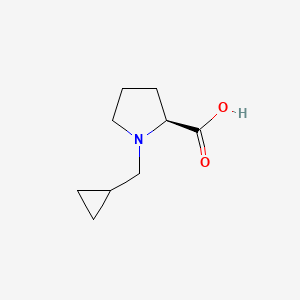![molecular formula C13H9NO4 B592018 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid CAS No. 1242339-65-6](/img/structure/B592018.png)
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is an organic compound with the molecular formula C13H9NO4. It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a picolinic acid framework.
Mechanism of Action
Target of Action
It has been found to exhibit potent growth inhibition properties against various human cancer cell lines , suggesting that it may interact with targets involved in cell proliferation and survival.
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes that result in growth inhibition
Biochemical Pathways
Given its observed antitumor activity , it is plausible that the compound affects pathways related to cell proliferation, survival, and apoptosis
Result of Action
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid has been found to exhibit potent growth inhibition properties against various human cancer cell lines . Some compounds showed IC50 values generally below 5 μM against the three human cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell proliferation and potentially the induction of cell death.
Biochemical Analysis
Cellular Effects
Some studies suggest that it may have antitumor activities against HeLa, A549, and MCF-7 cell lines . It appears to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid typically involves the coupling of a benzo[d][1,3]dioxole derivative with a picolinic acid precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 5-bromo-benzo[d][1,3]dioxole with picolinic acid in the presence of a palladium catalyst, such as PdCl2, and a phosphine ligand, like xantphos, under basic conditions (e.g., cesium carbonate) in a solvent like 1,4-dioxane at elevated temperatures (130°C) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the benzo[d][1,3]dioxole moiety or the picolinic acid framework.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-yl)methyl-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown antitumor activities.
5-(Benzo[d][1,3]dioxol-5-yl)pyridine-2-carboxylic acid: This compound is structurally similar and may exhibit comparable chemical and biological properties.
Uniqueness
5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid is unique due to its specific combination of the benzo[d][1,3]dioxole and picolinic acid moieties, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)10-3-1-9(6-14-10)8-2-4-11-12(5-8)18-7-17-11/h1-6H,7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNYEVLXUVJXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679311 |
Source


|
| Record name | 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-65-6 |
Source


|
| Record name | 5-(2H-1,3-Benzodioxol-5-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
